Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 322764-64-7
VCID: VC2808369
InChI: InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate

CAS No.: 322764-64-7

Cat. No.: VC2808369

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate - 322764-64-7

Specification

CAS No. 322764-64-7
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
Standard InChI InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3
Standard InChI Key QOHKRFFRANDKSH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N

Introduction

Structural Characteristics and Basic Properties

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate has the molecular formula C13H16N2O4. It belongs to the family of benzoate derivatives and features several key functional groups that define its chemical behavior. The compound contains a methyl ester group, a primary amino group at position 2 of the benzene ring, and a morpholine ring attached via a carbonyl group at position 4. This unique arrangement of functional groups contributes to the compound's reactivity profile and potential applications.

Chemical Structure Components

The chemical structure of Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate consists of:

  • A benzene ring as the core structure

  • A methyl ester group (-COOCH3)

  • A primary amino group (-NH2) at position 2

  • A morpholine ring connected through a carbonyl linkage at position 4

Physical Properties

While specific data on the physical properties of this exact compound is limited in the available research literature, compounds with similar structures typically exhibit:

  • Moderate to high melting points due to the presence of hydrogen bonding capabilities

  • Limited water solubility but good solubility in organic solvents

  • Stability under normal laboratory conditions

Synthesis Methods and Preparation

Analogous Synthetic Pathways

Drawing from information about related compounds, synthetic approaches might involve:

  • Starting with a suitable benzoic acid derivative with amino and halide or other leaving groups

  • Esterification of the carboxylic acid group to form the methyl ester

  • Amide formation between the leaving group position and morpholine

A patent related to the preparation of a similar compound, 2-amino-4-methylamino methyl benzoate hydrochloride, describes a reduction process involving nitro and cyano groups . This method employs:

  • 2-nitro-4-cyano methyl benzoate as a starting material

  • Diluted hydrochloric acid as a solvent

  • Catalytic hydrogenation under pressure (0.5-3.5 MPa) at 10-60°C

  • After-treatment through filtration and spin-drying to obtain the final product with high purity

While this exact procedure is for a different compound, similar reduction strategies could potentially be applied in the synthesis of Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate, particularly for the formation of the amino group.

Chemical Reactivity and Reactions

Reactivity Patterns

The presence of multiple functional groups in Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate gives rise to diverse reactivity patterns:

  • The primary amino group can participate in various reactions, including:

    • Nucleophilic substitutions

    • Diazotization reactions

    • Formation of amides and imines

  • The ester group can undergo:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to form alcohols

  • The morpholine-carbonyl group can be involved in:

    • Hydrolysis reactions

    • Reduction processes

    • Various transformations typical of amides

Reaction TypeReagentsExpected ProductsReaction Conditions
Amino Group DerivatizationAcyl chloridesN-acyl derivativesBasic conditions, 0-25°C
Ester HydrolysisNaOH or KOHCarboxylic acidAqueous medium, 25-80°C
Reduction of EsterLiAlH4 or NaBH4Primary alcoholAnhydrous conditions, -78 to 25°C
DiazotizationNaNO2, HClDiazonium salt0-5°C, acidic conditions

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate, including methyl 5-amino-2-(4-morpholino)benzoate, which has a different arrangement of the functional groups on the benzene ring .

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoateC13H16N2O4~264 g/mol*Amino at position 2, morpholine-carbonyl at position 4
Methyl 5-amino-2-(4-morpholino)benzoateC12H16N2O3236.267 g/molAmino at position 5, morpholino at position 2
Methyl 2-amino-4-methylamino methyl benzoateStructure differsValue differsContains methylamino group instead of morpholine-carbonyl

*Approximate value calculated from molecular formula

Functional Group Effects

The position and nature of functional groups significantly impact the chemical and biological properties of these compounds:

  • The amino group at position 2 in Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate likely influences its reactivity differently compared to compounds with amino groups at other positions

  • The morpholine-carbonyl group provides distinct hydrogen bonding capabilities compared to a direct morpholino substitution

  • These structural differences may lead to varying interactions with biological targets and different pharmacological profiles

Analytical Methods and Characterization

Identification Techniques

Various analytical methods can be employed to characterize Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy to identify functional groups

    • Mass spectrometry for molecular weight determination

  • Chromatographic techniques:

    • High-Performance Liquid Chromatography (HPLC) for purity analysis

    • Thin-Layer Chromatography (TLC) for reaction monitoring

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